

# Ethyl 4-isocyanatobenzoate fundamental properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ethyl 4-isocyanatobenzoate*

Cat. No.: *B1349102*

[Get Quote](#)

## Ethyl 4-isocyanatobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 4-isocyanatobenzoate** is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates both an ethyl ester and a highly reactive isocyanate group, making it a versatile building block for the synthesis of a wide array of complex molecules. The isocyanate moiety readily reacts with nucleophiles such as amines, alcohols, and thiols, allowing for the formation of ureas, carbamates, and thiocarbamates, respectively. This reactivity profile enables its use in the preparation of various derivatives, including polymers and pharmacologically active compounds.<sup>[1]</sup> This technical guide provides a comprehensive overview of the fundamental properties, safety information, and reactivity of **Ethyl 4-isocyanatobenzoate**.

## Core Properties

The fundamental physical and chemical properties of **Ethyl 4-isocyanatobenzoate** are summarized in the table below, providing a quick reference for laboratory use.

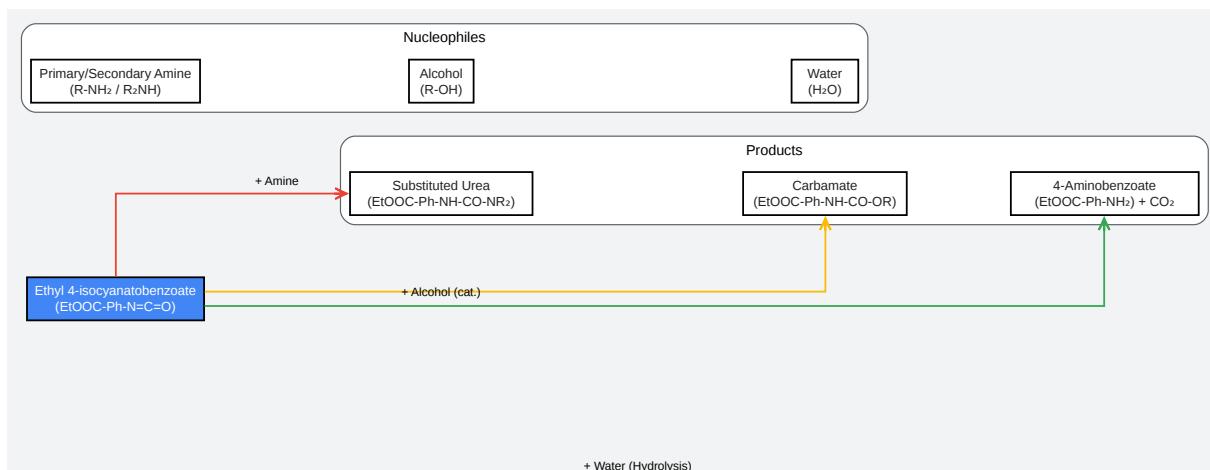
| Property            | Value                                                     | Source(s)                               |
|---------------------|-----------------------------------------------------------|-----------------------------------------|
| Chemical Structure  | PubChem                                                   |                                         |
| Molecular Formula   | C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub>            | <a href="#">[2]</a>                     |
| Molecular Weight    | 191.18 g/mol                                              | <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number          | 30806-83-8                                                | <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance          | Solid, clear colorless to yellow liquid after melting     | <a href="#">[3]</a> <a href="#">[4]</a> |
| Melting Point       | 27-32 °C                                                  | <a href="#">[3]</a> <a href="#">[5]</a> |
| Boiling Point       | 118-119 °C at 0.8 mmHg                                    | <a href="#">[3]</a> <a href="#">[5]</a> |
| Solubility          | Hydrolyzes in water. Soluble in various organic solvents. | <a href="#">[4]</a>                     |
| Storage Temperature | 2-8°C                                                     | <a href="#">[3]</a>                     |
| Flash Point         | > 110 °C (> 230 °F) - closed cup                          | <a href="#">[3]</a> <a href="#">[6]</a> |
| SMILES              | CCOC(=O)C1=CC=C(C=C1)N<br>=C=O                            | <a href="#">[2]</a>                     |
| InChIKey            | CFEPCPHKICBCJV-<br>UHFFFAOYSA-N                           | <a href="#">[2]</a> <a href="#">[3]</a> |

## Safety and Hazard Information

**Ethyl 4-isocyanatobenzoate** is a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn at all times.[\[3\]](#)[\[6\]](#) Work should be conducted in a well-ventilated area or a fume hood. The compound is sensitive to moisture and should be stored accordingly.[\[7\]](#)

| Hazard Statement                                                                | GHS Classification                                                                          | Source(s)              |
|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|------------------------|
| H302: Harmful if swallowed                                                      | Acute Toxicity, Oral (Category 4)                                                           | <a href="#">[2]</a>    |
| H312: Harmful in contact with skin                                              | Acute Toxicity, Dermal (Category 4)                                                         | <a href="#">[2]</a>    |
| H315: Causes skin irritation                                                    | Skin Corrosion/Irritation (Category 2)                                                      | <a href="#">[2]</a>    |
| H317: May cause an allergic skin reaction                                       | Skin Sensitization (Category 1)                                                             | <a href="#">[7]</a>    |
| H319: Causes serious eye irritation                                             | Serious Eye Damage/Eye Irritation (Category 2A)                                             | <a href="#">[2]</a>    |
| H332: Harmful if inhaled                                                        | Acute Toxicity, Inhalation (Category 4)                                                     | <a href="#">[2]</a>    |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization (Category 1)                                                      | <a href="#">[3][6]</a> |
| H335: May cause respiratory irritation                                          | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | <a href="#">[3][6]</a> |

## Reactivity Profile


The key to the synthetic utility of **Ethyl 4-isocyanatobenzoate** lies in the high electrophilicity of the carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to nucleophilic attack from a variety of functional groups. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.[\[4\]](#)

Key reactions include:

- With Amines: Primary and secondary amines react readily to form substituted ureas.

- With Alcohols: In the presence of a catalyst, alcohols react to form carbamates.
- With Water: The compound hydrolyzes in the presence of water, eventually forming an amine and carbon dioxide through an unstable carbamic acid intermediate.[4]

The reactivity of the isocyanate group is a cornerstone of its application in organic synthesis, enabling the facile construction of diverse molecular architectures.



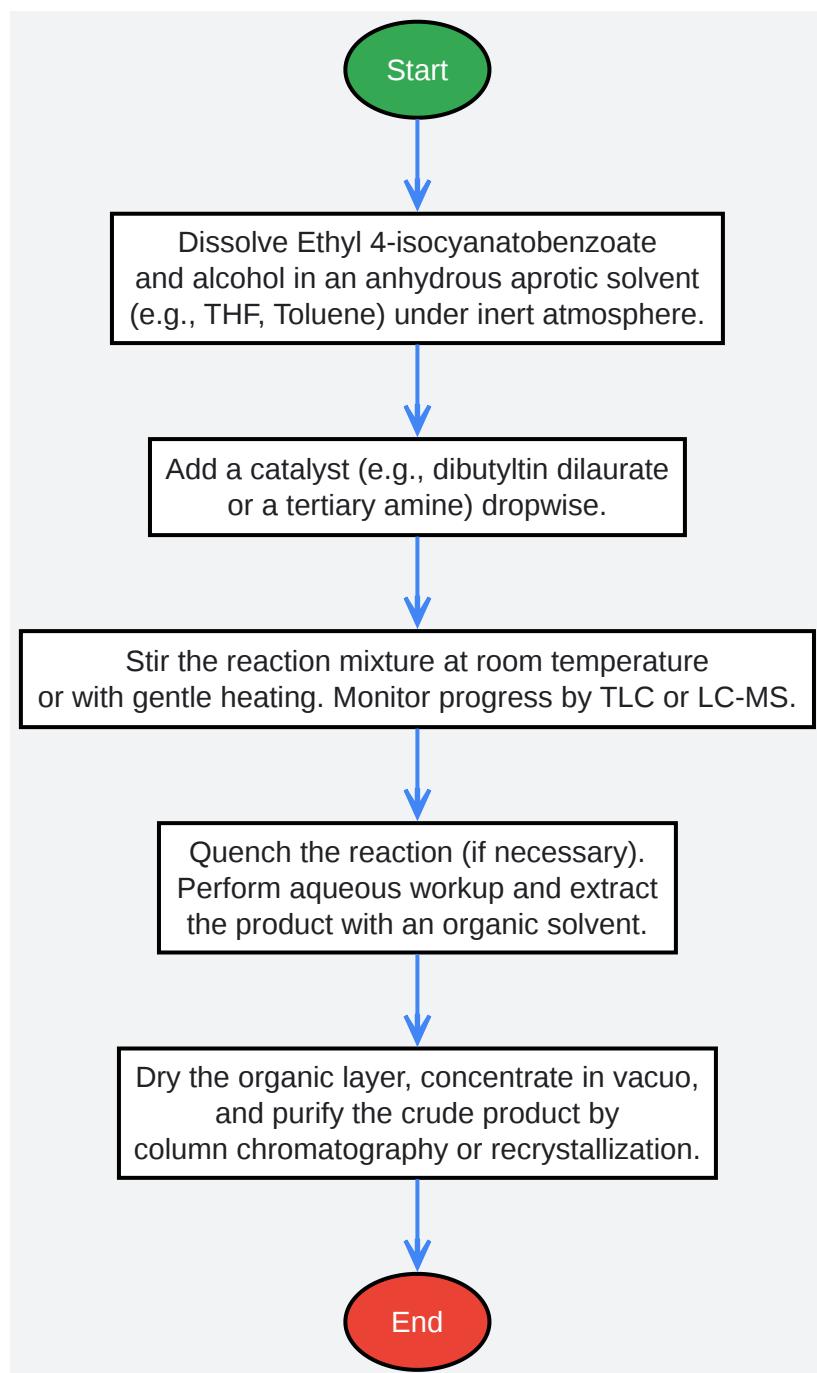
[Click to download full resolution via product page](#)

Caption: General reactivity of **Ethyl 4-isocyanatobenzoate** with common nucleophiles.

## Applications in Synthesis

**Ethyl 4-isocyanatobenzoate** serves as a valuable reagent in the synthesis of various organic compounds. Notably, it has been utilized in the preparation of:

- Cellulose Carbamate and Ester Derivatives: The isocyanate group can react with the hydroxyl groups of cellulose to form carbamate linkages, thereby modifying the properties of the biopolymer.[1][6]
- Dihydropyrimidinone Derivatives: It is a potential precursor for the synthesis of complex heterocyclic structures such as ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate, which are of interest in medicinal chemistry.[1]
- Carboxamido Derivatives: It can be used in the preparation of compounds like ethyl 4-(2-oxocyclohexanecarboxamido)benzoate.[1]


While specific, detailed experimental protocols for the synthesis of **Ethyl 4-isocyanatobenzoate** itself are not readily available in the public domain, its synthesis would typically involve the phosgenation of ethyl 4-aminobenzoate or related methods.[4]

## Experimental Protocols

Detailed, step-by-step experimental protocols for the use of **Ethyl 4-isocyanatobenzoate** are often proprietary or specific to a particular research context. However, a general procedure for the reaction of an isocyanate with an alcohol to form a carbamate is provided below as a representative example of its reactivity.

General Protocol for Carbamate Synthesis:

This protocol is a generalized procedure and may require optimization for specific substrates and scales.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of carbamates using an isocyanate.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing)  
DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and biodegradation studies of new cellulose-based polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [Ethyl 4-isocyanatobenzoate fundamental properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349102#ethyl-4-isocyanatobenzoate-fundamental-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)